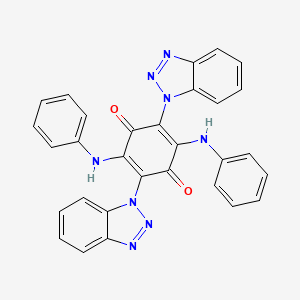![molecular formula C21H13N3OS B11606390 (5Z)-5-(naphthalen-1-ylmethylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606390.png)
(5Z)-5-(naphthalen-1-ylmethylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method involves the condensation of naphthaldehyde with 2-phenyl-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, catalysts may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazolothiazole derivatives, and substituted triazolothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: shares structural similarities with other triazolothiazole derivatives, such as:
Uniqueness
The uniqueness of (5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H13N3OS |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(5Z)-5-(naphthalen-1-ylmethylidene)-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H13N3OS/c25-20-18(13-16-11-6-10-14-7-4-5-12-17(14)16)26-21-22-19(23-24(20)21)15-8-2-1-3-9-15/h1-13H/b18-13- |
InChI Key |
QRZGFWBRCMZGFU-AQTBWJFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B11606317.png)
![(5E)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606318.png)
![(7Z)-3-(4-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11606322.png)
![(2E)-3-[(2-hydroxy-4-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11606335.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11606341.png)
![N-{4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11606348.png)

![7-(2,3-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11606359.png)
![(5Z)-2-[(4-hydroxyphenyl)amino]-5-[(2E)-3-phenylprop-2-enylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11606360.png)
![(5E)-1-(4-ethylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11606361.png)

![2-(3-hydroxypropyl)-N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11606373.png)
![2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B11606382.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B11606389.png)
